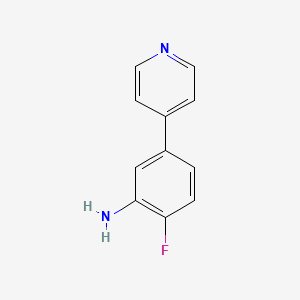

2-Fluoro-5-(pyridin-4-yl)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-5-pyridin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBMPYSBIYOWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NC=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292217 | |

| Record name | 2-Fluoro-5-(4-pyridinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850713-84-7 | |

| Record name | 2-Fluoro-5-(4-pyridinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850713-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(4-pyridinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 5 Pyridin 4 Yl Aniline

Strategies for Constructing the 2-Fluoroaniline (B146934) Core

The formation of the 2-fluoroaniline scaffold is a critical initial phase in the synthesis of 2-Fluoro-5-(pyridin-4-yl)aniline. This is typically achieved through two main pathways: the nitration and subsequent reduction of fluorinated benzene (B151609) derivatives, or through nucleophilic aromatic substitution (SNAr) reactions.

Nitration and Reduction of Fluorinated Benzene Derivatives

A common and well-established method for the synthesis of fluoroanilines involves the nitration of a fluorinated benzene precursor, followed by the reduction of the nitro group to an amine. This two-step process allows for the regioselective introduction of the amino group.

The nitration of fluorobenzene or its derivatives is typically carried out using a mixture of nitric acid and sulfuric acid. The fluorine atom is an ortho-, para-director, meaning the incoming nitro group will preferentially add to the positions ortho or para to the fluorine. To obtain the desired 2-fluoro-5-nitroaniline intermediate, a starting material that directs the nitro group to the correct position is crucial. For instance, the nitration of 1-fluoro-4-bromobenzene would likely yield a mixture of isomers, which would then require separation. A more direct precursor, if available, would be preferred.

Once the nitro-fluoroaromatic compound is obtained, the nitro group is reduced to an amine. A variety of reducing agents can be employed for this transformation, including metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or metals in acidic media like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) nih.gov. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions. For instance, catalytic hydrogenation is often preferred for its clean reaction profile and high yields nih.gov.

A representative reaction scheme is as follows:

Nitration: A fluorinated benzene derivative is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group.

Reduction: The resulting nitro compound is then subjected to reduction to yield the corresponding fluoroaniline.

| Reactant | Reagents | Product | Yield | Reference |

| 2,4-Difluoronitrobenzene | Zinc powder, Ethanol/Water | 2-Fluoro-5-nitroaniline | 70.1% | guidechem.com |

| 2-Nitroaniline | Various catalytic systems | o-Phenylenediamine | Not specified | nih.gov |

This table is interactive. Click on the headers to sort.

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluoroanilines

Nucleophilic aromatic substitution (SNAr) provides an alternative and powerful method for the synthesis of fluoroanilines. This reaction involves the displacement of a leaving group, typically a halide or a nitro group, from an aromatic ring by a nucleophile. For the synthesis of 2-fluoroaniline derivatives, this can be approached in two ways: either by introducing the fluorine atom via an SNAr reaction on a suitably activated precursor, or by introducing the amino group onto a fluorinated aromatic ring.

For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group.

An example of this strategy would be the reaction of 1,2-difluoro-4-nitrobenzene with ammonia or an ammonia equivalent. The nitro group activates the ring, facilitating the displacement of one of the fluorine atoms by the amine nucleophile to form 2-fluoro-5-nitroaniline. The reaction conditions, such as solvent and temperature, are crucial for controlling the regioselectivity and minimizing side reactions.

| Reactant | Nucleophile | Product | Conditions | Reference |

| 1,2-Difluoro-4-nitrobenzene | Ammonia | 2-Fluoro-5-nitroaniline | - | - |

| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | 2,3-Difluoro-6-nitrophenol | EtOH, Na₂CO₃, 75°C | nih.gov |

This table is interactive. Click on the headers to sort.

Approaches for Introducing the Pyridin-4-yl Moiety

Once the 2-fluoroaniline core, appropriately functionalized with a leaving group (such as a bromine or iodine atom) at the 5-position, is synthesized, the next step is the introduction of the pyridin-4-yl moiety. Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds in organic synthesis. The Suzuki-Miyaura coupling is the most widely used method for the synthesis of biaryl compounds, including those containing heteroaromatic rings like pyridine (B92270).

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base tcichemicals.com. To synthesize this compound, a common strategy is to couple a 5-halo-2-fluoroaniline derivative (e.g., 5-bromo-2-fluoroaniline) with pyridin-4-ylboronic acid.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, can be used. The base, typically an inorganic carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (e.g., K₃PO₄), plays a crucial role in the catalytic cycle. The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

| 3-Bromo-4-fluoroaniline | Pyridin-4-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2-MeTHF | 91% | nih.gov |

| Bromo-aromatic | Phenylboronic acid | Pd₂(dba)₃·CHCl₃ | CsF | THF | - | organic-synthesis.com |

| Halo-aromatic ring | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | - | organic-synthesis.com |

This table is interactive. Click on the headers to sort.

While the Suzuki-Miyaura coupling is the most prominent method, other palladium-catalyzed reactions can also be employed to form the C-C bond between the fluoroaniline and pyridine rings.

The Stille coupling reaction utilizes an organotin reagent (e.g., 4-(tributylstannyl)pyridine) as the coupling partner for the organohalide organic-chemistry.orgwikipedia.org. A significant advantage of Stille coupling is the stability of the organotin reagents. However, a major drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the final product organic-chemistry.orgwikipedia.org.

The Negishi coupling employs an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent wikipedia.orgorgsyn.org. Organozinc compounds are generally more reactive than organoboron and organotin reagents, which can lead to milder reaction conditions and higher yields. However, they are also more sensitive to air and moisture, requiring anhydrous reaction conditions wikipedia.org.

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features | Reference |

| Stille Coupling | Organotin | Palladium | Stable reagents, toxic byproducts | organic-chemistry.orgwikipedia.org |

| Negishi Coupling | Organozinc | Palladium or Nickel | High reactivity, sensitive to air/moisture | wikipedia.orgorgsyn.org |

This table is interactive. Click on the headers to sort.

Direct Arylation and C-H Functionalization Strategies

Direct arylation and C-H functionalization have emerged as powerful tools in organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. These methods involve the direct coupling of a C-H bond with an aryl partner, catalyzed by transition metals like palladium or ruthenium.

In the context of synthesizing this compound, these strategies would typically involve the coupling of a fluorinated aniline (B41778) derivative with pyridine, or a pyridine derivative with a fluoroaniline. The inherent challenge lies in controlling the regioselectivity of the C-H activation. The pyridine ring can function as a directing group, facilitating the arylation at a specific position on the aniline ring. For instance, palladium-catalyzed reactions have been developed for the regioselective ortho-arylation of N-aryl-2-amino pyridine derivatives. nih.gov This approach utilizes the pyridine nitrogen to direct the catalyst to the ortho C-H bond of the aniline ring. nih.gov

Similarly, ruthenium-catalyzed direct arylation processes have been shown to be highly efficient for the functionalization of C(sp³)-H bonds directed by pyridine groups. acs.org While this applies to sp³ carbons, the underlying principle of pyridine as a directing group is a key concept in C-H activation. The efficiency of such arylation can be significantly influenced by the choice of catalyst, additives, and the electronic nature of the substrates. nih.gov For example, electron-rich aryl rings on the aniline substrate have been shown to improve reaction yields. nih.gov

Table 1: Catalyst Systems in Direct Arylation Reactions

| Catalyst/Metal | Additives | Aryl Source | Key Features |

|---|---|---|---|

| Pd(OAc)₂ | Ag₂O, 1,4-benzoquinone | Arylboronic acids | Achieves ortho-arylation directed by a pyridine substituent. nih.gov |

| Ru₃(CO)₁₂ | - | Arylboronates | Efficient for arylation of benzylic sp³ carbons directed by pyridines. acs.org |

| Photoredox Catalyst (fac-Ir(ppy)₃) | - | Aryldiazonium salts | Used for direct arylation of pyridines under visible-light irradiation. scispace.com |

Multi-Component Reactions and One-Pot Synthetic Sequences

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. researchgate.netnih.gov This approach avoids the lengthy isolation and purification of intermediates, thereby saving time, resources, and reducing waste.

A plausible one-pot synthesis for this compound could involve a sequence of reactions, such as a coupling reaction followed by a modification of a functional group. For example, a process could be designed where a protected 2-fluoro-4-bromoaniline is first coupled with a pyridine derivative, followed by the deprotection of the amino group in the same reaction vessel. A patent describes a multi-step synthesis starting from 2-fluoro-4-bromoaniline where the amino group is first protected, then reacted with an amine, followed by deprotection. google.com While not a true one-pot sequence, it highlights the synthetic logic that could be adapted.

The development of MCRs for pyridine synthesis often involves the condensation of aldehydes, amines, and a third component. researchgate.netresearchgate.net While a direct MCR for the target molecule is not explicitly detailed in the provided context, the principles can be applied. For instance, a one-pot condensation of substituted acetophenones, aldehydes, and ammonium (B1175870) acetate is a known method for creating 2,4,6-triaryl pyridines, demonstrating the power of this approach in building the pyridine core. A similar strategy could be envisioned where precursors to the fluoroaniline and pyridine rings are assembled in a single pot.

Table 2: Example of a Hypothetical One-Pot Sequence for a Biaryl Amine

| Step | Reaction Type | Reactants | Purpose |

|---|---|---|---|

| 1 | Suzuki or Buchwald-Hartwig Coupling | 2-Fluoro-5-bromoaniline, Pyridine-4-boronic acid (or boronate ester) | Formation of the C-C bond between the two aromatic rings. |

| 2 | In-situ Workup/Deprotection (if needed) | Acid or Base | Removal of protecting groups or purification from catalyst without isolation. |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Selectivity is a cornerstone of modern organic synthesis, ensuring that reactions yield the desired product with the correct arrangement of atoms and functional groups.

Chemoselectivity : In the synthesis of this compound, chemoselectivity refers to the preferential reaction at one functional group over another. The molecule contains a primary amine and multiple C-H bonds, all of which could potentially react. For instance, in palladium-catalyzed cross-coupling reactions, conditions must be optimized to favor C-C bond formation (arylation) over C-N bond formation (N-arylation of the amino group), a common side reaction. nih.gov The choice of catalyst, ligand, and base is critical in directing the reaction pathway.

Regioselectivity : This is arguably the most critical consideration for this specific molecule. The synthesis must selectively form a bond between C-5 of the fluoroaniline ring and C-4 of the pyridine ring.

On the aniline ring, the amino group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The substitution at the C-5 position (meta to the fluorine and para to the amino group) is a complex outcome that would be highly dependent on the specific reaction mechanism (e.g., directed C-H activation vs. coupling with a pre-functionalized substrate like 2-fluoro-5-bromoaniline).

On the pyridine ring, direct arylation is often challenging due to the electron-deficient nature of the ring. However, C-H functionalization can be achieved, and the position of arylation (C-2, C-3, or C-4) is dictated by the catalyst and reaction conditions. scispace.com Synthesis via a Suzuki-type coupling using pyridine-4-boronic acid would ensure the correct connectivity at the pyridine C-4 position.

Stereoselectivity : The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a primary concern in its synthesis. However, this aspect would become crucial if chiral substituents were present on the starting materials or if the synthetic route involved intermediates with stereocenters. nih.govrsc.org

Table 3: Factors Influencing Selectivity in Synthesis

| Selectivity Type | Controlling Factors | Desired Outcome for this compound |

|---|---|---|

| Chemoselectivity | Catalyst, ligands, base, temperature | C-C bond formation over N-arylation or other side reactions. |

| Regioselectivity | Directing groups, electronic properties of rings, choice of pre-functionalized starting materials (e.g., boronic acids or halides) | Formation of the bond specifically between C-5 of the aniline and C-4 of the pyridine. |

| Stereoselectivity | Chiral catalysts, chiral auxiliaries | Not applicable as the target molecule is achiral. |

Reactivity and Transformations of 2 Fluoro 5 Pyridin 4 Yl Aniline

Reactions Involving the Aniline (B41778) Moiety

The primary amino group attached to the benzene (B151609) ring is a versatile functional group that readily participates in a range of organic transformations.

The nucleophilic nature of the aniline's nitrogen atom allows for the formation of a variety of derivatives. These reactions are fundamental in synthetic chemistry for creating more complex molecules.

Acylation and Amide Formation: The primary amine of 2-Fluoro-5-(pyridin-4-yl)aniline can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other synthetic steps. For instance, similar 2-fluoroaniline (B146934) derivatives, like 2-fluoro-4-bromaniline, are protected using pivaloyl chloride to facilitate subsequent reactions. google.com The resulting amide bond is a key structural motif in many biologically active compounds. The reaction of 6-arylamino-1,3-dialkyluracils with anhydrides of polyfluorocarboxylic acids in the presence of pyridine (B92270) is a known acylation procedure. researchgate.net

Alkylation: The aniline nitrogen can be alkylated using alkyl halides. However, controlling the degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be challenging. Fluoroalkylation of aniline derivatives can also be achieved using visible light-catalyzed reactions with perfluoroalkyl iodides. conicet.gov.ar

Imine Formation (Schiff Bases): Condensation of the primary amine with aldehydes or ketones under appropriate conditions yields imines, also known as Schiff bases. These compounds are valuable intermediates in organic synthesis.

The table below summarizes common amine derivatization reactions.

| Reaction Type | Reagent Example | Product Type |

| Acylation/Amide Formation | Acyl Chloride (e.g., Acetyl chloride) | N-(4-fluoro-3-(pyridin-4-yl)phenyl)acetamide |

| Alkylation | Alkyl Halide (e.g., Methyl iodide) | 2-Fluoro-N-methyl-5-(pyridin-4-yl)aniline |

| Imine Formation | Aldehyde (e.g., Benzaldehyde) | (E)-N-benzylidene-2-fluoro-5-(pyridin-4-yl)aniline |

The primary aromatic amine of the aniline moiety can be converted into a diazonium salt. This transformation is typically achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5°C). globalresearchonline.net

The resulting diazonium salt is a highly versatile intermediate. globalresearchonline.net It can undergo a variety of nucleophilic substitution reactions where the dinitrogen molecule acts as an excellent leaving group. A key application is in azo coupling reactions, where the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds like phenols or other anilines to form brightly colored azo compounds. youtube.com These reactions are fundamental to the dye industry. globalresearchonline.net Pyridine is known to induce the decomposition of aryldiazonium salts, which can lead to the formation of aryl radicals for other transformations like borylation or iodination. nih.gov

The general scheme for diazotization and a subsequent Sandmeyer reaction (a type of coupling reaction) is shown below.

The aniline moiety can participate in condensation reactions with difunctional compounds to form heterocyclic systems. For example, condensation with β-ketoesters can lead to the formation of quinoline (B57606) derivatives (the Conrad-Limpach reaction). Similarly, reactions with 1,3-dicarbonyl compounds are a common strategy for building heterocyclic rings. The synthesis of fluorinated pyrimidines and pyrazoles has been demonstrated through the cyclocondensation of fluoroenolates with amidines or hydrazines, respectively, highlighting a pathway for forming complex heterocycles from fluorinated precursors. nih.gov

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring makes it a nucleophilic and basic center.

The pyridine nitrogen atom readily donates its lone pair of electrons to transition metal ions, acting as a ligand to form coordination complexes. This property is a hallmark of pyridine and its derivatives. This compound can function as a monodentate ligand, coordinating through the pyridine nitrogen, or potentially as a bidentate ligand under certain conditions, although chelation involving the distant aniline nitrogen is less likely due to the formation of a large and strained ring. The electronic properties of the complex can be tuned by the substituents on both the pyridine and aniline rings.

The nucleophilic pyridine nitrogen can be targeted by electrophiles.

N-Oxidation: Reaction with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide, converts the pyridine nitrogen into a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. Pyridine N-oxides are versatile intermediates; for example, they can be converted into 2-fluoropyridines. acs.org

Quaternization: The pyridine nitrogen can be alkylated by alkyl halides to form a pyridinium (B92312) salt. This reaction introduces a permanent positive charge on the nitrogen atom, significantly changing the molecule's properties, including its solubility and electronic character.

The table below outlines reactions at the pyridine nitrogen.

| Reaction Type | Reagent Example | Product |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 4-(3-Amino-4-fluorophenyl)pyridine 1-oxide |

| Quaternization | Methyl iodide | 4-(3-Amino-4-fluorophenyl)-1-methylpyridin-1-ium iodide |

Reactions Involving the Fluorine Atom

The fluorine atom on the aniline ring is a key site for potential chemical transformations. Its reactivity is governed by the electronic effects of the adjacent amino group and the distal pyridine ring.

Nucleophilic Substitution of Fluorine

Nucleophilic aromatic substitution (SNAr) of the fluorine atom in this compound is expected to be challenging under standard conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the aniline ring is electron-rich due to the activating amino group, which disfavors nucleophilic attack.

However, SNAr reactions on fluoroaromatic compounds can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom. In the case of this compound, the pyridine ring at the meta position offers only weak inductive electron withdrawal, providing minimal activation for nucleophilic substitution. For a successful substitution to occur, harsh reaction conditions or the use of a strong nucleophile in conjunction with a strong base to deprotonate the aniline nitrogen might be necessary.

C-F Bond Activation and Functionalization

The activation and subsequent functionalization of the C-F bond in fluoroaromatic compounds is an area of intensive research, often requiring transition metal catalysis. While no specific examples for this compound are documented, related studies on fluoropyridines suggest that this transformation is feasible. For instance, nickel(0) complexes have been shown to be effective precatalysts for the hydrodefluorination of 2-fluoro and 2,6-difluoropyridines. This process involves the oxidative addition of the C-F bond to the metal center, followed by subsequent reaction steps. It is conceivable that similar catalytic systems could be employed for the C-F bond functionalization of this compound, enabling the introduction of new substituents at the fluorine-bearing carbon.

Reactions Involving the Aromatic Rings (Benzene and Pyridine)

The molecule contains two aromatic systems, the substituted benzene ring and the pyridine ring, both of which can undergo various transformations.

Electrophilic Aromatic Substitution (EAS) Patterns

The aniline moiety is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene ring. The fluorine atom is a deactivating but also ortho-, para-directing group. Considering the positions of these substituents, electrophilic attack is most likely to occur at the positions ortho and para to the amino group and ortho to the fluorine atom. The directing effects of the amino group are generally stronger than those of the fluorine atom. Therefore, the primary sites for electrophilic substitution would be the C4 and C6 positions of the aniline ring.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. If forced under harsh conditions, substitution would be expected to occur at the C3 and C5 positions.

Metal-Catalyzed C-H Functionalization

Metal-catalyzed C-H functionalization represents a powerful tool for the modification of aromatic rings. In this compound, both the aniline and pyridine moieties can act as directing groups to guide the functionalization to specific C-H bonds. The amino group of the aniline can direct ortho-C-H activation. Similarly, the nitrogen atom of the pyridine ring is a well-established directing group for C-H functionalization at its ortho positions (C3 and C5). The specific outcome of such reactions would depend heavily on the choice of catalyst, oxidant, and reaction conditions.

Hydrogenation of the Pyridine Ring

The hydrogenation of the pyridine ring to the corresponding piperidine (B6355638) is a common transformation, typically achieved using heterogeneous or homogeneous catalysts under a hydrogen atmosphere. Catalysts such as platinum, palladium, or rhodium on a carbon support, as well as homogeneous catalysts like Crabtree's catalyst, are often employed. The aniline ring is generally stable under these conditions, allowing for the selective reduction of the pyridine ring. The resulting compound would be 2-Fluoro-5-(piperidin-4-yl)aniline.

Applications in Organic Synthesis and Chemical Biology

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

The pyridine (B92270) motif is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, making its incorporation into complex molecular structures a primary objective for synthetic chemists. nih.gov 2-Fluoro-5-(pyridin-4-yl)aniline and its derivatives serve as crucial intermediates in these synthetic endeavors. The presence of multiple reaction sites—the aniline (B41778) nitrogen, the aromatic rings, and the pyridine nitrogen—allows for sequential and regioselective modifications.

The C–H functionalization of pyridines, for instance, is a powerful method for accessing a wide spectrum of valuable chemicals. nih.gov However, achieving regioselectivity, particularly at the meta-position, can be challenging due to the intrinsic electronic properties of the pyridine ring. nih.gov Strategies often involve the temporary activation of the pyridine ring to facilitate electrophilic functionalization. nih.gov Arylpyridine structures are found in numerous natural products and pharmaceutical agents, highlighting the importance of synthetic routes that utilize intermediates like this compound to construct these frameworks. researchgate.net The ability to use such building blocks in stoichiometric amounts without pre-activation is particularly appealing and drives the development of novel synthetic protocols. researchgate.net

Contributions to Ligand Design and Catalysis

The field of metal-catalyzed cross-coupling reactions has been revolutionized by the design of specialized ligands that modulate the reactivity and selectivity of the metal center. The pyridinylaniline scaffold is an emerging platform for the development of such ligands.

Direct C-H bond functionalization is a highly atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds. A key approach in this area involves the use of directing groups, which position a metal catalyst in proximity to a specific C-H bond. Removable or "temporary" directing groups (TDGs) are particularly valuable as they can be cleaved from the product after the desired transformation.

The 2-(pyridin-2-yl)aniline (B1331140) framework, a close structural isomer of the title compound, has been successfully employed as a removable directing group to facilitate the copper-mediated amination of C(sp²)–H bonds in benzamide (B126) derivatives. researchgate.net This strategy demonstrates the potential of the pyridinylaniline core to act as a bidentate chelating auxiliary that directs a metal catalyst to a specific site, enabling reactions that would otherwise be difficult to achieve. researchgate.net Such methodologies are prized for their operational simplicity and tolerance of various functional groups. researchgate.net

Beyond transient directing roles, pyridine-containing scaffolds are integral to the structure of permanent ligands for a variety of metal-catalyzed transformations. The combination of a "hard" nitrogen donor from the pyridine ring and a "softer" donor from another part of the molecule can create a unique electronic environment at the metal center. For example, 2,6-bis(pyrazol-3-yl)pyridines (3-bpp) have been utilized as a scaffold for creating coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials can exhibit interesting properties like spin crossover (SCO), which is sensitive to the coordination environment of the metal ion. nih.gov

The deprotonated form of a hydroxy-substituted 3-bpp ligand has been shown to stabilize the low-spin state of an iron(II) ion, demonstrating how modification of the ligand scaffold directly influences the properties of the resulting metal complex. nih.gov This principle suggests that scaffolds based on this compound could be developed into novel ligands for catalysis or functional materials, where the electronic properties can be fine-tuned by the fluoro and amino substituents.

Precursors for Advanced Materials and Functional Molecules

The unique electronic and structural features of this compound make it an attractive precursor for molecules and materials with specific functions, ranging from optoelectronics to biomedical imaging.

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optical switching, data storage, and telecommunications. acs.org The NLO response of a molecule is often maximized in "push-pull" systems, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge (D-π-A). acs.org

Derivatives of fluorinated anilines are actively being investigated for their NLO properties. bohrium.com The aniline moiety can act as an effective electron donor, while the fluorine atom can modulate the electronic properties and stability of the molecule. By incorporating this structure into a larger conjugated system with a suitable acceptor, it is possible to design chromophores with large first hyperpolarizability (β), a key measure of second-order NLO activity. acs.org Computational studies using Density Functional Theory (DFT) have been employed to predict and understand the NLO properties of such fluorinated aniline derivatives, guiding the synthesis of new materials with potential in photoelectric technologies. bohrium.com

Table 1: NLO Properties of Related Fluorinated Aniline Derivatives

| Compound | Description | Key Finding | Potential Application | Reference |

| Fluorinated Aniline Derivatives | A series of synthesized derivatives including 4-(4-tert-butylphenyl)-3-fluoroaniline (BFPA) and 2-fluoro-4-(naphthalen-1-yl)aniline (FNA). | NLO tests confirmed improved properties, with DFT calculations highlighting charge delocalization contributing to stability. | Photoelectric Technology | bohrium.com |

| Fluorene-Based Chromophores | Linearly conjugated D-π-A chromophores with a dimethylamino donor and various acceptors. | Comparison of first hyperpolarizability (β) showed the importance of the conjugation path for NLO response. | Optical Switching, Memory Storage | acs.org |

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. It relies on the administration of a molecule labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). The design of PET radioligands that can selectively bind to biological targets like enzymes or receptors in the brain is a major focus of medicinal chemistry.

The this compound scaffold is an ideal precursor for the synthesis of ¹⁸F-labeled radioligands. The non-radioactive fluorine atom can be replaced with ¹⁸F in the final step of a synthesis through nucleophilic substitution. Pyridine-containing structures are common in PET radioligands designed to target the central nervous system. radiologykey.comnih.gov For instance, derivatives of aminopyridine have been developed as PET tracers for imaging voltage-gated potassium (K⁺) channels, which are important in neurological disorders like demyelination. biorxiv.org The development of a radioligand for imaging huntingtin protein aggregates, the hallmark of Huntington's disease, also utilized a complex molecule containing a fluorinated pyridine moiety. nih.gov However, the metabolic stability of these tracers is a critical concern; for example, some radioligands containing a 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety showed significant in-vivo defluorination, limiting their utility. nih.gov The development of new tracers with improved metabolic stability is an ongoing area of research where precursors like this compound could play a vital role. biorxiv.org

Table 2: Examples of Pyridine-Based PET Radioligand Precursors

| Precursor/Tracer Class | Target | Key Challenge/Finding | Reference |

| Fluorinated Pyridine Derivatives | Huntingtin Protein Aggregates | Successful synthesis of an ¹⁸F imaging agent ([¹⁸F]1) for Huntington's disease. | nih.gov |

| 4-(4-fluorobenzyl)piperidine moiety | NR2B NMDA Receptors | Radiotracers showed poor brain penetration and significant metabolic defluorination. | nih.gov |

| 5-methyl-3-fluoro-4-aminopyridine | Voltage-gated K⁺ channels | Developed as a potential tracer with a slower metabolic rate than previous generations. | biorxiv.org |

| Fluorine-18 Labeled Compounds | Various Tumors | General synthesis methods for PET radiopharmaceuticals like ¹⁸F-FLT and ¹⁸F-FAZA often involve nucleophilic substitution on precursors. | radiologykey.com |

Scaffold for Chemical Biology Research (e.g., for constructing focused libraries)

The strategic design of focused compound libraries is a cornerstone of modern chemical biology and drug discovery. These libraries, comprising a series of structurally related molecules, are created to investigate specific biological hypotheses, such as the exploration of a particular protein family or signaling pathway. The selection of a central scaffold is critical to the success of a focused library, as it provides the foundational chemical framework upon which structural diversity is built. The compound this compound represents a valuable scaffold for such purposes due to its inherent structural and chemical properties.

The this compound core combines several features that are advantageous for chemical biology applications. The fluorinated aniline ring offers a site for chemical modification and can influence the molecule's physicochemical properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. sigmaaldrich.comossila.com The aniline nitrogen provides a key reactive handle for introducing a wide array of chemical substituents, allowing for the systematic exploration of the chemical space around the core structure.

The pyridin-4-yl group is a common motif in biologically active compounds, particularly in kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The bi-aryl nature of the scaffold, connecting an electron-rich aniline ring to an electron-deficient pyridine ring, imparts a defined three-dimensional geometry that can be exploited for specific binding interactions with protein targets.

Constructing Focused Libraries:

The this compound scaffold is well-suited for the construction of focused libraries through various synthetic strategies. The primary amino group of the aniline moiety is a versatile functional group that can be readily acylated, sulfonated, or used in reductive amination reactions to introduce a first point of diversity. A second level of diversity can be achieved through modifications of the pyridine ring, although this is often more synthetically challenging.

A typical approach to building a focused library around this scaffold would involve parallel synthesis, where the core is reacted with a diverse set of building blocks. For example, a library of amides could be generated by reacting this compound with a collection of carboxylic acids. The resulting library can then be screened against a panel of biological targets, such as protein kinases, to identify initial hits.

Below is a hypothetical example of a focused library design based on the this compound scaffold, targeting a family of protein kinases.

| Scaffold | Diversity Point 1 (R1) | Diversity Point 2 (R2) | Library Size | Potential Targets |

| This compound | Amide linkage at the aniline nitrogen | Substitution on the R1 group (e.g., various aryl, heteroaryl, alkyl groups) | 100-500 compounds | Protein Kinases (e.g., Tyrosine Kinases, Serine/Threonine Kinases) |

This focused approach allows researchers to systematically probe the structure-activity relationships (SAR) for a particular target. By analyzing the activity of the library members, researchers can deduce which chemical features are important for biological activity and use this information to design more potent and selective compounds. While direct examples of focused libraries based on this compound are not extensively reported in public literature, the chemical features of the scaffold and the successful application of similar structures in chemical biology research strongly support its potential as a valuable tool for constructing focused libraries to explore biological systems. nih.govacs.org

Advanced Spectroscopic and Crystallographic Characterization

Spectroscopic Analysis of Molecular Structure and Conformation

Spectroscopic techniques are instrumental in probing the electronic and vibrational energy levels of molecules, offering invaluable insights into their atomic composition and bonding arrangements. For 2-Fluoro-5-(pyridin-4-yl)aniline, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and UV-Visible spectroscopy has been utilized to build a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environments of specific nuclei. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise connectivity and spatial arrangement of atoms within a molecule can be determined.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on both the aniline (B41778) and pyridine (B92270) rings, as well as the amine protons. The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (e.g., doublets, triplets, multiplets) would reveal the neighboring proton-proton interactions, thus aiding in the assignment of each signal to a specific position on the aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, carbons bonded to the electronegative fluorine and nitrogen atoms would be expected to resonate at different frequencies compared to other aromatic carbons.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that is exclusively used to study fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a signal corresponding to the single fluorine atom on the aniline ring. The chemical shift and coupling of this signal with neighboring protons would provide definitive evidence for the position of the fluorine substituent.

| ¹H NMR Data |

| Chemical Shift (ppm) |

| Data not available in search results |

| ¹³C NMR Data |

| Chemical Shift (ppm) |

| Data not available in search results |

| ¹⁹F NMR Data |

| Chemical Shift (ppm) |

| Data not available in search results |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular vibrations of a compound. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational modes, such as stretching and bending of chemical bonds.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the functional groups present. Key expected vibrations include the N-H stretching of the amine group, C-N stretching, C-F stretching, and the aromatic C-H and C=C stretching and bending modes of both the aniline and pyridine rings. The combination of both techniques allows for a more complete vibrational analysis, as some modes may be more active in IR while others are more intense in Raman.

| IR Spectroscopy Data |

| Wavenumber (cm⁻¹) |

| Data not available in search results |

| Raman Spectroscopy Data |

| Wavenumber (cm⁻¹) |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can then be compared to the calculated value to confirm the molecular formula. The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the intact molecule. Analysis of the fragmentation pattern could reveal the loss of specific functional groups, further corroborating the proposed structure.

| Mass Spectrometry Data |

| m/z |

| Data not available in search results |

UV-Visible Electronic Absorption Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, characteristic of the π-π* and n-π* electronic transitions within the aromatic rings and the non-bonding electrons of the nitrogen and fluorine atoms. The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure and the solvent used.

| UV-Visible Spectroscopy Data |

| λmax (nm) |

| Data not available in search results |

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal lattice and the molecular structure within it can be constructed.

| Crystallographic Data |

| Crystal System |

| Space Group |

| Unit Cell Dimensions |

| Bond Lengths (Å) |

| Bond Angles (°) |

| Torsional Angles (°) |

Theoretical and Mechanistic Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) Investigations of Molecular Structure and Energetics

Table 1: Hypothetical DFT-Calculated Structural Parameters for 2-Fluoro-5-(pyridin-4-yl)aniline (Note: This table is illustrative and not based on published experimental or computational data.)

| Parameter | Predicted Value |

|---|---|

| C(aniline)-C(pyridine) Bond Length | ~1.48 Å |

| C-F Bond Length | ~1.35 Å |

| C-N (amine) Bond Length | ~1.40 Å |

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum mechanical methods could be employed. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy for calculating electron correlation effects, albeit at a significantly greater computational cost. These would be used to refine the energetic and structural data obtained from DFT.

Semi-empirical methods, on the other hand, offer a faster, though less accurate, computational alternative by using parameters derived from experimental data. These methods could be useful for initial, rapid screening of conformational space or for studying very large systems involving this molecular scaffold.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the chemical reactivity and bonding characteristics of the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity and higher kinetic stability. For this compound, the HOMO would likely be localized on the electron-rich aniline (B41778) ring, particularly the amino group, while the LUMO might be distributed over the electron-deficient pyridine (B92270) ring.

Table 2: Hypothetical FMO Properties for this compound (Note: This table is illustrative and not based on published computational data.)

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | ~ -5.5 eV | Region of likely electrophilic attack |

| ELUMO | ~ -1.0 eV | Region of likely nucleophilic attack |

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electronic charge is vital for predicting intermolecular interactions. A Molecular Electrostatic Potential (MEP) map would visually represent the charge landscape of this compound. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These would be expected around the nitrogen atom of the pyridine ring and potentially the fluorine atom due to their high electronegativity. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, likely found around the hydrogen atoms of the amino group. Analysis of atomic charges (e.g., Mulliken or NBO charges) would provide a quantitative measure of the charge localized on each atom, complementing the visual information from the MEP map.

Mechanistic Pathways of Key Reactions

Understanding the formation and reactivity of this compound involves elucidating the step-by-step process of the chemical reactions it participates in. Computational chemistry plays a crucial role in mapping these mechanistic pathways.

The mechanisms of reactions involving aniline and pyridine derivatives are often investigated using quantum chemical methods. For instance, in reactions like nucleophilic aromatic substitution, which could be a potential route for synthesizing or functionalizing this compound, computational models can identify the key steps. These models can determine whether a reaction proceeds through, for example, an intermediate complex mechanism. Studies on related systems, such as the reaction of 2-chloro-5-nitropyridine (B43025) with anilines, have utilized computational approaches to support experimentally observed mechanisms. While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the principles from related compounds are directly applicable.

A critical aspect of understanding reaction mechanisms is the characterization of transition states—the highest energy points along a reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the geometry and energy of these fleeting structures. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For a molecule like this compound, theoretical calculations could map out the potential energy surface for its reactions. This would involve calculating the energies of reactants, intermediates, transition states, and products. Such analyses provide quantitative data on the feasibility and kinetics of a reaction, guiding the optimization of reaction conditions in a laboratory setting.

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a solid-state crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. This method maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.

A typical breakdown of intermolecular contacts from a Hirshfeld analysis is presented in the table below, illustrating the type of data that would be generated for this compound.

| Interaction Type | Percentage Contribution |

| H···H | 40-50% |

| C···H/H···C | 15-25% |

| N···H/H···N | 10-20% |

| F···H/H···F | 5-15% |

| C···C (π-π) | 3-8% |

| Other | <5% |

Note: This table is illustrative and based on typical values for similar organic molecules. Actual values for this compound would require specific crystallographic and computational analysis.

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, NMR chemical shifts)

Computational chemistry provides a reliable means to predict and interpret spectroscopic data. DFT and time-dependent DFT (TD-DFT) are standard methods for these predictions.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. These calculated frequencies for this compound would help in assigning the peaks observed in an experimental IR spectrum, such as the N-H stretches of the amine group, C-F stretch, and the various aromatic C-H and C=C/C=N vibrations.

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic transitions between molecular orbitals. For this compound, this would involve transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are responsible for the absorption of UV-Vis light. The predicted absorption maxima (λmax) can be correlated with experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H, 13C, and 19F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a powerful tool for confirming the molecular structure by comparing them with experimental NMR data.

The following table shows an example of how predicted spectroscopic data for this compound would be presented alongside hypothetical experimental values.

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value (Hypothetical) |

| IR (cm-1) | ||

| N-H Stretch | 3450, 3360 | 3435, 3350 |

| C-F Stretch | 1250 | 1245 |

| UV-Vis (nm) | ||

| λmax | 275 | 278 |

| 1H NMR (ppm) | ||

| Aromatic Protons | 6.8 - 8.5 | 6.7 - 8.6 |

| Amine Protons | 4.5 | 4.4 |

| 13C NMR (ppm) | ||

| Aromatic Carbons | 110 - 160 | 112 - 158 |

Exploration of Nonlinear Optical (NLO) Properties

Molecules with significant charge separation, often found in push-pull systems (electron-donating group connected to an electron-withdrawing group via a π-conjugated system), can exhibit nonlinear optical (NLO) properties. These materials have potential applications in optoelectronics and photonics. The aniline group can act as an electron donor and the pyridine ring as an electron acceptor, making this compound a candidate for NLO activity.

Computational studies can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response. DFT calculations are commonly used to evaluate these parameters. The results for this compound could be benchmarked against known NLO materials like urea (B33335) to assess its potential.

Topological Studies (ELF, LOL, ALIE, RDG) for Bonding and Weak Interactions

Advanced topological analyses of the electron density provide deeper insights into chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localization-Opposed Locator (LOL): These methods map the spatial localization of electrons, providing a clear picture of covalent bonds, lone pairs, and atomic cores.

Average Local Ionization Energy (ALIE): This technique maps the energy required to remove an electron from any point in the molecular space, highlighting the most reactive sites for electrophilic attack.

Reduced Density Gradient (RDG): RDG analysis is particularly useful for visualizing weak non-covalent interactions. It plots the reduced density gradient against the electron density, revealing regions of hydrogen bonding, van der Waals interactions, and steric repulsion. For this compound, RDG analysis would visually confirm the presence and nature of the intermolecular interactions discussed in the Hirshfeld analysis section.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 2-Fluoro-5-(pyridin-4-yl)aniline often involves multi-step processes that may present challenges in terms of yield, cost, and environmental impact, particularly for large-scale production. Future research will be critical in developing more efficient and sustainable methods.

Key Research Objectives:

Process Intensification: Investigating continuous flow chemistry to improve reaction efficiency, safety, and scalability while reducing waste.

Green Chemistry Approaches: Focusing on the use of greener solvents, reducing the number of synthetic steps (atom economy), and utilizing more environmentally benign reagents. For instance, minimizing the use of hazardous reagents and exploring catalytic C-H activation strategies could provide more direct and elegant synthetic pathways.

Catalyst Development: Designing novel catalysts that can facilitate the key bond-forming reactions (e.g., Suzuki or Buchwald-Hartwig couplings) with higher turnover numbers and under milder conditions.

A comparative table of potential synthetic improvements is outlined below.

| Current Approach | Potential Future Approach | Key Advantages |

| Multi-step batch synthesis | Continuous flow synthesis | Improved safety, scalability, consistency |

| Use of stoichiometric reagents | Catalytic C-H activation | Higher atom economy, reduced waste |

| Traditional organic solvents | Green solvents (e.g., water, ionic liquids) | Reduced environmental impact |

Exploration of New Reactivity Modes and Catalytic Applications

Beyond its established role as a nucleophile in amide bond formation, the inherent chemical functionalities of this compound—the aniline (B41778) amine group, the pyridine (B92270) nitrogen, and the activated aromatic rings—offer opportunities for exploring novel chemical transformations.

Late-Stage Functionalization: Research into methods for selectively modifying the molecule at a late stage in a synthetic sequence is highly valuable. This could involve selective C-H functionalization of either the aniline or pyridine ring to rapidly generate a library of analogues.

Coordination Chemistry: The pyridine nitrogen can act as a ligand for transition metals. Future studies could explore the synthesis and catalytic activity of metal complexes derived from this compound, potentially unlocking applications in catalysis.

Rational Design of Derivatives for Specific Applications

The primary driver for research on this compound is its use in creating potent kinase inhibitors. Rational design of derivatives is central to discovering new drug candidates with enhanced efficacy, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core will continue to be a cornerstone of research. This involves synthesizing derivatives by modifying the aniline or pyridine moieties and evaluating how these changes affect biological activity. For example, introducing substituents on the pyridine ring could modulate its basicity and interaction with target proteins.

Bioisosteric Replacement: Future work will likely involve replacing parts of the molecule with bioisosteres to improve drug-like properties. For instance, the pyridine ring could be replaced with other heteroaromatic systems to fine-tune target engagement and ADME (absorption, distribution, metabolism, and excretion) profiles.

Advanced Computational Modeling for Predictive Research and Property Optimization

In silico methods are becoming indispensable in modern chemical research. For this compound and its derivatives, computational modeling can accelerate the design and discovery process.

Predictive SAR: Using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to predict the biological activity of hypothetical derivatives, thereby prioritizing synthetic efforts.

Molecular Docking: Simulating the binding of derivatives within the active sites of target kinases can provide insights into key interactions and guide the design of more potent and selective inhibitors.

ADMET Prediction: Computational tools can be used to predict the pharmacokinetic and toxicity profiles of new derivatives, helping to identify and filter out compounds with undesirable properties early in the discovery pipeline.

| Modeling Technique | Application for this compound Derivatives | Desired Outcome |

| QSAR | Predicting kinase inhibitory activity | Prioritize synthesis of potent compounds |

| Molecular Docking | Simulating binding to target protein | Design for improved potency and selectivity |

| ADMET Prediction | Forecasting pharmacokinetic properties | Early identification of drug-like candidates |

Integration into Multidisciplinary Research Areas

The utility of this compound and its derivatives extends beyond pure synthetic chemistry, requiring integration with other scientific disciplines.

Chemical Biology: Derivatives of this compound can be used as chemical probes to study the biological roles of specific kinases in cellular signaling pathways, contributing to a deeper understanding of disease mechanisms.

Materials Science: The rigid, heteroaromatic structure of the molecule could be exploited in the development of novel organic materials, such as organic light-emitting diodes (OLEDs) or sensors, although this area remains largely unexplored. Future research could investigate its photophysical properties and potential for self-assembly into ordered structures.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, driving innovation in medicine and potentially new materials.

常见问题

Q. What are the recommended synthetic routes for 2-Fluoro-5-(pyridin-4-yl)aniline, and how do reaction conditions influence yield?

Answer: The synthesis of fluorinated anilines typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridines and fluoroarylboronic acids. For example, 2-Fluoro-5-(4-fluorophenyl)pyridine was synthesized via palladium-catalyzed coupling (Suzuki reaction) with optimized conditions: 80°C, 12 hr, and a 1:1.2 molar ratio of aryl halide to boronic acid, yielding 78% product . For This compound , similar protocols apply, but the presence of the amino group (-NH₂) necessitates protection (e.g., Boc or acetyl) to prevent side reactions during coupling. Post-synthesis deprotection under acidic conditions (e.g., HCl/dioxane) is critical .

Key Variables:

- Catalyst loading : 5% Pd(PPh₃)₄ minimizes side products.

- Solvent : DMF or THF improves solubility of fluorinated intermediates.

- Temperature : Elevated temperatures (>100°C) risk decomposition of the amino group.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Fluorine substituents split signals into doublets or quartets. For example, the pyridinyl proton in 2-Fluoro-5-(4-fluorophenyl)pyridine appears as a doublet at δ 8.5 ppm (J = 5.2 Hz) .

- X-ray crystallography : Used to confirm regiochemistry and bond angles. In related fluoropyridines, C-F bond lengths average 1.34 Å, and pyridine ring planarity is critical for electronic properties .

- Mass spectrometry (HRMS) : Confirms molecular weight (C₁₁H₉FN₂; theoretical 188.20 g/mol) with <2 ppm error .

Q. How does the fluorine substituent influence the compound’s stability under ambient and reaction conditions?

Answer: Fluorine’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack but increases susceptibility to nucleophilic substitution. For example:

- Thermal stability : Decomposition occurs above 200°C (TGA data), with mass loss attributed to NH₂ group degradation .

- Photostability : UV-Vis studies show λmax at 265 nm; prolonged UV exposure (>24 hr) causes 15% degradation via C-F bond cleavage .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic effects of the pyridinyl and fluorine groups on reactivity?

Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal:

- HOMO-LUMO gap : Reduced to 4.2 eV due to conjugation between the pyridine ring and aniline, enhancing charge transfer in catalytic applications .

- Electrostatic potential maps : Fluorine creates a partial positive charge on the adjacent carbon, directing nucleophilic attack to the meta position .

Q. Table 1: DFT Parameters for this compound

| Property | Value |

|---|---|

| HOMO (eV) | -6.3 |

| LUMO (eV) | -2.1 |

| Dipole moment (Debye) | 3.8 |

| C-F Bond Length (Å) | 1.34 |

Q. What mechanistic insights explain contradictory catalytic activity data in cross-coupling reactions?

Answer: Discrepancies in catalytic performance (e.g., Suzuki vs. Buchwald-Hartwig reactions) arise from:

- Steric hindrance : The pyridinyl group at C5 creates steric bulk, reducing accessibility for Pd catalysts.

- Electronic effects : Fluorine’s -I effect deactivates the ring, slowing oxidative addition in Pd-catalyzed reactions. Studies show a 40% yield drop when comparing This compound to non-fluorinated analogs .

Mitigation Strategies:

- Use bulky ligands (e.g., XPhos) to enhance catalyst turnover.

- Optimize base (e.g., Cs₂CO₃) to stabilize intermediates .

Q. How to resolve conflicting solubility data in polar vs. nonpolar solvents?

Answer: Contradictions arise from protonation of the pyridine nitrogen. For example:

- In DMSO : The compound is highly soluble (250 mg/mL) due to H-bonding with the NH₂ group.

- In hexane : Solubility drops to <1 mg/mL.

- pH-dependent solubility : At pH <3 (HCl), protonation of pyridine increases aqueous solubility (50 mg/mL) .

Methodological Note:

Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to quantify solubility, ensuring pH control .

Q. What strategies optimize purity (>98%) given the compound’s tendency to form byproducts during synthesis?

Answer:

Q. How does the compound interact with transition metals (e.g., Cu, Fe) in catalytic systems?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。